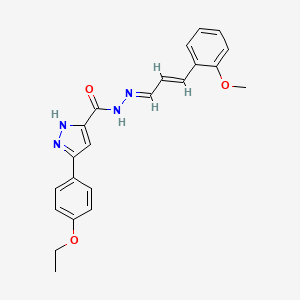

(E)-3-(4-ethoxyphenyl)-N'-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide

Description

(E)-3-(4-ethoxyphenyl)-N’-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Properties

IUPAC Name |

3-(4-ethoxyphenyl)-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3/c1-3-29-18-12-10-16(11-13-18)19-15-20(25-24-19)22(27)26-23-14-6-8-17-7-4-5-9-21(17)28-2/h4-15H,3H2,1-2H3,(H,24,25)(H,26,27)/b8-6+,23-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVBMNBNBWSWPE-QLBRXNFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC=CC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C=C/C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-ethoxyphenyl)-N’-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide with 3-(2-methoxyphenyl)acrolein under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-ethoxyphenyl)-N’-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Catalysts: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antioxidant Activity

Research has demonstrated that compounds with pyrazole structures exhibit significant antioxidant properties. For instance, studies have shown that derivatives of pyrazole can effectively scavenge free radicals and inhibit lipid peroxidation, making them potential candidates for treating oxidative stress-related diseases .

Anti-inflammatory Effects

Pyrazole derivatives are known to possess anti-inflammatory properties. The compound has been evaluated for its ability to modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This suggests potential use in conditions like arthritis and other inflammatory diseases.

Anticancer Potential

The pyrazole scaffold has been widely studied for its anticancer properties. Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival . The compound may exhibit similar effects, warranting further investigation into its anticancer mechanisms.

Antimicrobial Activity

Studies have reported that pyrazole compounds can exhibit antimicrobial effects against various pathogens. The compound's structure may enhance its interaction with microbial targets, potentially leading to the development of new antimicrobial agents .

Case Studies

Mechanism of Action

The mechanism of action of (E)-3-(4-ethoxyphenyl)-N’-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential cellular processes. If it has anti-inflammatory properties, it may modulate the activity of enzymes or signaling pathways involved in inflammation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-3-(4-ethoxyphenyl)-N’-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide include other pyrazole derivatives with different substituents on the phenyl rings or the pyrazole core. Examples include:

- (E)-3-(4-methoxyphenyl)-N’-((E)-3-(2-chlorophenyl)allylidene)-1H-pyrazole-5-carbohydrazide

- (E)-3-(4-ethoxyphenyl)-N’-((E)-3-(4-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide

Uniqueness

The uniqueness of (E)-3-(4-ethoxyphenyl)-N’-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide lies in its specific combination of substituents, which may confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound (E)-3-(4-ethoxyphenyl)-N'-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide represents a novel class of pyrazole derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and oxidative stress-related disorders. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the pyrazole ring and subsequent functionalization to introduce ethoxy and methoxy substituents. Detailed synthetic routes have been documented in various studies, showcasing the complexity and precision required in its preparation .

Antioxidant Properties

Recent investigations have demonstrated that pyrazole derivatives exhibit significant antioxidant activity. The DPPH assay, a common method for evaluating free radical scavenging ability, showed that compounds similar to this compound possess notable radical scavenging capabilities. These properties are attributed to the electron-donating nature of the methoxy and ethoxy groups, which enhance the compound's ability to neutralize reactive oxygen species (ROS) .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 1a | 27.65 |

| 1b | 15.47 |

| 1c | 6.12 |

| 1d | <5 |

Anti-Cancer Activity

The anti-cancer potential of this compound has been explored through various in vitro studies. The MTT assay results indicate that this compound effectively inhibits the proliferation of several cancer cell lines, including breast and renal cancer cells. Notably, compounds with hindered substituents on the aromatic rings showed enhanced anti-proliferative effects .

Molecular docking studies suggest that the compound interacts with critical targets involved in cancer cell proliferation, such as tubulin proteins at the colchicine binding site. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its ability to inhibit NADPH oxidase activity further supports its role as an anti-cancer agent by reducing oxidative stress within tumor microenvironments.

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is highly dependent on their structural features. Modifications at various positions on the pyrazole ring and substituents on the phenyl groups can significantly influence their pharmacological properties:

- Substituent Effects : Electron-donating groups like methoxy enhance antioxidant activity, while sterically hindered groups improve anti-cancer efficacy.

- Ring Modifications : Alterations in the pyrazole core structure have shown varying degrees of activity against different cancer types, indicating a need for systematic SAR studies to optimize these compounds .

Case Studies

Several case studies highlight the therapeutic potential of similar pyrazole derivatives:

- Study on 5-Aminopyrazoles : A series of 5-aminopyrazoles demonstrated promising anti-proliferative activities against leukemia and breast cancer cell lines, supporting the hypothesis that structural modifications can lead to enhanced biological effects .

- Antioxidant Evaluation : Research focused on evaluating antioxidant properties revealed that specific modifications can significantly increase radical scavenging activities, making these compounds suitable candidates for treating oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of (E)-3-(4-ethoxyphenyl)-N'-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide?

- Methodological Answer : Synthesis requires precise control of reaction conditions. Key steps include:

- Condensation : Reacting 3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide with 3-(2-methoxyphenyl)allylidene aldehyde under acidic conditions (e.g., acetic acid) at 60–70°C for 6–8 hours to form the hydrazone linkage .

- Solvent Selection : Ethanol or methanol is preferred to enhance solubility while minimizing side reactions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to achieve >95% purity .

- Monitoring : Thin-layer chromatography (TLC) with UV visualization is critical for tracking reaction progress .

Q. How can structural characterization of this compound be performed to confirm its configuration and purity?

- Methodological Answer :

- Spectroscopy :

- 1H/13C NMR : Confirm the (E)-configuration of the allylidene and hydrazone moieties via coupling constants (e.g., J = 12–16 Hz for trans olefinic protons) and chemical shifts (δ 8.3–8.5 ppm for hydrazone NH) .

- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3200 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement .

Q. What in vitro assays are recommended for preliminary screening of biological activity?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations, with IC50 calculations .

- Enzyme Inhibition : Spectrophotometric assays for COX-2 or α-glucosidase inhibition, using celecoxib or acarbose as positive controls .

Advanced Research Questions

Q. How can molecular docking studies elucidate the mechanism of action of this compound?

- Methodological Answer :

- Target Selection : Prioritize receptors with known pyrazole/hydrazone interactions (e.g., EGFR, COX-2) using databases like PDB or PubChem .

- Docking Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations. Focus on hydrogen bonds (methoxy/ethoxy groups) and π-π stacking (aryl rings) .

- Validation : Compare docking scores with experimental IC50 values to validate predictive models .

Q. How can researchers resolve contradictions in reported biological activity data across structurally similar derivatives?

- Methodological Answer :

- Substituent Effects : Perform SAR studies by synthesizing analogs with varied substituents (e.g., replacing ethoxy with methoxy) and testing in parallel assays .

- Statistical Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft Es) with activity trends .

- Crystallographic Data : Compare binding modes of active vs. inactive derivatives using X-ray structures to identify critical interactions .

Q. What advanced techniques are recommended for probing charge distribution and reactivity?

- Methodological Answer :

- DFT Calculations : Gaussian 16 or ORCA for optimizing geometry, calculating HOMO-LUMO gaps, and mapping electrostatic potentials .

- Charge Density Analysis : Multipole refinement (e.g., using XD2006) on high-resolution XRD data to visualize electron density around the hydrazone group .

- Kinetic Studies : Monitor hydrolysis or oxidation stability via HPLC under varying pH/temperature conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.